- Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holographyOptik (Jena, 1974, 39(5), 585-8,
Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-methoxycyclohex-1-ene structure
Nombre del producto:1-methoxycyclohex-1-ene
Número CAS:931-57-7
MF:C7H12O
Megavatios:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264
1-methoxycyclohex-1-ene Propiedades químicas y físicas
Nombre e identificación
-
- Cyclohexene, 1-methoxy-
- 1-Methoxy-1-cyclohexene
- 1-Methoxycyclohexene
- 1-Methoxycyclohexene Discontinued See M262395
- 1-Cyclohexen-1-ylmethylether
- 1-methoxy-cyclohexen
- 2,3,4,5-Tetrahydroanisole
- cyclohexanone enol methyl ether
- Cyclohexanone methyl enol ether
- Cyclohexene,1-methoxy
- cyclohexenyl methyl ether
- Ether,1-cyclohexen-1-ylmethyl
- methoxycyclohexene
- methyl 1-cyclohexenyl ether
- 1-Methoxycyclohexene (ACI)
- Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
- 1-Cyclohexen-1-yl methyl ether
- 1-methoxycyclohex-1-ene
- D87534
- FT-0671204
- InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
- 1-methoxy-cyclohexene
- A22412
- 931-57-7
- Discontinued See M262395
- MFCD00060822
- DTXSID70239269
- Discontinued See M262395'
- NS00122132
- EN300-93083
- SCHEMBL46404
- AKOS006272959
- Ether, 1-cyclohexen-1-yl methyl
- DB-023685
- CHEBI:230282
- DTXCID40161760
-
- MDL: MFCD00060822
- Renchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
- Clave inchi: HZFQGYWRFABYSR-UHFFFAOYSA-N
- Sonrisas: O(C)C1CCCCC=1
Atributos calculados
- Calidad precisa: 112.088815g/mol
- Carga superficial: 0
- XLogP3: 2
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 112.088815g/mol
- Masa isotópica única: 112.088815g/mol
- Superficie del Polo topológico: 9.2Ų
- Recuento de átomos pesados: 8
- Complejidad: 94.6
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Denso: 0.9±0.1 g/cm3
- Punto de ebullición: 165.3±19.0 °C at 760 mmHg
- Punto de inflamación: 44.7±17.2 °C
- PSA: 9.23000
- Logp: 2.09070
- Presión de vapor: 2.5±0.3 mmHg at 25°C
1-methoxycyclohex-1-ene Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methoxycyclohex-1-ene Datos Aduaneros
- Código HS:2909209000
- Datos Aduaneros:
China Customs Code:
2909209000Overview:
2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-methoxycyclohex-1-ene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D121305-100ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 100ml |
$1380 | 2024-08-03 | |
Enamine | EN300-93083-0.25g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.25g |
$781.0 | 2024-05-21 | |
Enamine | EN300-93083-0.05g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.05g |
$714.0 | 2024-05-21 | |
Enamine | EN300-93083-0.5g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.5g |
$816.0 | 2024-05-21 | |
eNovation Chemicals LLC | D121305-100ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 100ml |
$1380 | 2025-02-21 | |
eNovation Chemicals LLC | D121305-50ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 50ml |
$880 | 2025-02-21 | |
eNovation Chemicals LLC | D121305-50ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 50ml |
$880 | 2025-02-28 | |
Enamine | EN300-93083-1.0g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 1.0g |
$849.0 | 2024-05-21 | |
Enamine | EN300-93083-5.0g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 5.0g |
$943.0 | 2024-05-21 | |
eNovation Chemicals LLC | D121305-50ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 50ml |
$880 | 2024-08-03 |
1-methoxycyclohex-1-ene Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
Referencia
- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalidesJournal of the American Chemical Society, 1983, 105(23), 6907-15,
Synthetic Routes 4
Condiciones de reacción
Referencia
- C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom OxidationAdvanced Synthesis & Catalysis, 2019, 361(13), 3173-3181,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Referencia
- Formation of enol ethers by alkylation of ketonesChemical Communications (London), 1966, (2),,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Referencia
- Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and EnantioselectivityJournal of Organic Chemistry, 2003, 68(21), 8088-8091,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Referencia
- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reactionJournal of the Chemical Society, 1986, (5), 829-36,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
Referencia
- Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstractionCanadian Journal of Chemistry, 1981, 59(2), 431-50,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referencia
- Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide systemMendeleev Communications, 1997, (5), 205-206,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ; 2 h, rt
Referencia
- Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application, China, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- General method for the synthesis of enol ethers (vinyl ethers) from acetalsJournal of Organic Chemistry, 1988, 53(23), 5574-6,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ; -78 °C
Referencia
- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell SolvationJournal of Organic Chemistry, 2019, 84(17), 10860-10869,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonatesJournal of the Chemical Society, 1986, (9), 1595-8,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referencia
- The Peterson olefination reactionOrganic Reactions (Hoboken, 1990, 38,,
Synthetic Routes 20
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 1 h, rt
Referencia
- Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use, World Intellectual Property Organization, , ,
1-methoxycyclohex-1-ene Raw materials
- Tetramethoxysilane
- Cyclohexanol, 2-methoxy-2-(trimethylsilyl)-, cis-
- 1,1-Dimethoxycyclohexane
- rac-(1R,2R)-1-bromo-2-methoxycyclohexane
- 2-Cyclohexen-1-one Dimethylketal
- Cyclohexene, 1-iodo-
1-methoxycyclohex-1-ene Preparation Products
1-methoxycyclohex-1-ene Literatura relevante
-
1. A comprehensive study of [2?+?2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexesWilliam D. Wulff,Katherine L. Faron,Jing Su,James P. Springer,Arnold L. Rheingold J. Chem. Soc. Perkin Trans. 1 1999 197
-
Audrey Denicourt-Nowicki,Bastien Léger,Alain Roucoux Phys. Chem. Chem. Phys. 2011 13 13510
-
Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4212
-
4. An efficient synthesis of functionalized tricyclo[6.3.1.01,6]dodec-4-enes by a stereoselective intramolecular Diels–Alder reactionKozo Shishido,Kou Hiroya,Yutaka Ueno,Keiichiro Fukumoto,Tetsuji Kametani,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1986 829
-
5. Generation and solution-phase behaviour of some 2-halogeno-1,3-ring-fused cyclopropenesMartin G. Banwell,Madelaine Corbett,Jacqueline Gulbis,Maureen F. Mackay,Monica E. Reum J. Chem. Soc. Perkin Trans. 1 1993 945
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-57-7)1-Methoxycyclohexene

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